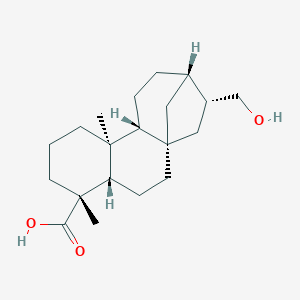

Siegeskaurolic acid

Description

Properties

IUPAC Name |

(1S,4S,5R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h13-16,21H,3-12H2,1-2H3,(H,22,23)/t13-,14-,15-,16-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAMKMUMKLXDFQ-UMTOMPLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)CO)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@@H](C4)CO)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967079 | |

| Record name | 17-Hydroxykauran-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52645-97-3 | |

| Record name | NSC92230 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-Hydroxykauran-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ent-Kaurene Diterpenes Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ent-kaurene diterpenes represent a vast and structurally diverse class of natural products with significant biological activities, making them attractive targets for drug discovery and development. At the core of their biogenesis lies the ent-kaurene biosynthesis pathway, a conserved metabolic route in plants, fungi, and some bacteria. This technical guide provides a comprehensive overview of this pathway, detailing the enzymatic steps, kinetic parameters, regulatory mechanisms, and experimental protocols for its study.

Core Biosynthesis Pathway

The biosynthesis of ent-kaurene proceeds from the universal C20 precursor, geranylgeranyl diphosphate (GGDP), through a two-step cyclization process catalyzed by two key enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). In some fungi and lower plants, these two enzymatic activities are combined in a single bifunctional protein.[1]

-

Step 1: Geranylgeranyl Diphosphate (GGDP) to ent-Copalyl Diphosphate (ent-CPP)

-

Step 2: ent-Copalyl Diphosphate (ent-CPP) to ent-Kaurene

-

Enzyme: ent-Kaurene Synthase (KS), also known as ent-kaurene synthase B.

-

Mechanism: KS catalyzes the ionization of the diphosphate group from ent-CPP, followed by a complex series of rearrangements and a final cyclization to form the tetracyclic diterpene, ent-kaurene.

-

Following its synthesis, ent-kaurene can be further modified by a variety of enzymes, primarily cytochrome P450 monooxygenases, to generate the vast diversity of ent-kaurene-derived diterpenoids. A key subsequent step in the gibberellin pathway is the three-step oxidation of ent-kaurene to ent-kaurenoic acid, catalyzed by ent-kaurene oxidase (KO).[3][4]

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes in the ent-kaurene biosynthesis pathway. This data is essential for understanding the efficiency and regulation of the pathway.

Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase (CPS)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Arabidopsis thaliana (AtCPS) | GGPP | 0.8 ± 0.1 | 0.047 ± 0.001 | 5.9 x 104 | [2] |

| Oryza sativa (OsCPS1) | GGPP | 0.7 | 0.03 | 4.3 x 104 | |

| Oryza sativa (OsCPS2) | GGPP | 0.6 | 0.03 | 5.0 x 104 |

Table 2: Kinetic Parameters of ent-Kaurene Synthase (KS)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Cucurbita maxima (pumpkin) | ent-CPP | 0.35 | - | - | [5] |

| Arabidopsis thaliana (AtKS) | ent-CPP | 0.23 ± 0.04 | 0.11 ± 0.01 | 4.8 x 105 | [1] |

Table 3: Kinetic Parameters of ent-Kaurene Oxidase (KO)

| Enzyme Source | Substrate | Apparent Km (µM) | Apparent Vmax (µmol mg-1 h-1) | Reference |

| Montanoa tomentosa | ent-kaurene | 80.63 ± 1.2 | 31.80 ± 1.8 | [6] |

Experimental Protocols

This section provides detailed methodologies for the heterologous expression, purification, and activity assays of the core enzymes in the ent-kaurene biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of ent-Copalyl Diphosphate Synthase (CPS) and ent-Kaurene Synthase (KS) in E. coli

-

Gene Cloning:

-

Synthesize or PCR amplify the coding sequences for the desired CPS and KS enzymes.

-

Clone the genes into a suitable E. coli expression vector, such as pET-28a(+) for an N-terminal His-tag or pGEX for a GST-tag.

-

-

Transformation:

-

Transform the expression constructs into a suitable E. coli expression strain, such as BL21(DE3).

-

-

Protein Expression:

-

Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of Terrific Broth (TB) or LB medium with the overnight culture to an OD600 of 0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature, such as 16-20°C, for 16-20 hours to improve protein solubility.[7]

-

-

Cell Lysis and Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged or GST-tagged protein from the supernatant using affinity chromatography (e.g., Ni-NTA or Glutathione-Sepharose).

-

Elute the protein and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT).

-

Protocol 2: In Vitro Activity Assay for ent-Copalyl Diphosphate Synthase (CPS)

-

Reaction Mixture:

-

Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.2), 100 mM KCl, 0.1 mM MgCl2, 10% glycerol, 5 mM DTT, and the purified CPS enzyme.[1]

-

The substrate, GGDP, can be added at varying concentrations to determine kinetic parameters.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding EDTA to chelate the Mg2+.

-

The product, ent-CPP, is not easily detectable by GC-MS. Therefore, a coupled assay with ent-kaurene synthase is often employed. Alternatively, the diphosphate group can be removed by acid phosphatase treatment to yield ent-copalol, which can then be extracted with hexane or ethyl acetate and analyzed by GC-MS.

-

Protocol 3: In Vitro Activity Assay for ent-Kaurene Synthase (KS)

-

Reaction Mixture:

-

Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 100 mM KCl, 7.5 mM MgCl2, 5% glycerol, 5 mM DTT, and the purified KS enzyme.

-

The substrate, ent-CPP, can be generated in situ using CPS and GGDP in a coupled reaction, or added exogenously if available.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

-

-

Product Extraction and Analysis:

-

Stop the reaction by vortexing with an equal volume of hexane.

-

Extract the organic phase containing ent-kaurene.

-

Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

GC Conditions (example): Inject 1 µL of the sample in splitless mode at 250°C. Use a temperature program starting at 60°C for 1.5 min, then ramp to 200°C at 25°C/min, and finally to 300°C at 5°C/min.[8]

-

MS Conditions (example): Use electron ionization at 70 eV and scan in the range of 40–500 m/z.[8]

-

-

Protocol 4: In Vivo Co-expression Assay in E. coli

This method allows for the functional characterization of CPS and KS by co-expressing them in E. coli engineered to produce the precursor GGDP.

-

Strain Engineering:

-

Use an E. coli strain engineered to produce GGDP, for example, by overexpressing a GGDP synthase (GGPPS).

-

-

Co-transformation:

-

Co-transform the GGDP-producing E. coli strain with plasmids carrying the genes for CPS and KS.

-

-

Culturing and Induction:

-

Grow the co-transformed cells and induce protein expression as described in Protocol 1.

-

-

Product Extraction and Analysis:

-

After induction, pellet the cells and extract the diterpene products using an organic solvent like hexane or ethyl acetate.

-

Analyze the extracts by GC-MS to detect the production of ent-kaurene.[9]

-

Signaling Pathways and Regulation

The biosynthesis of ent-kaurene is a tightly regulated process, particularly as it serves as the entry point for the production of gibberellins, a critical class of plant hormones.

Transcriptional Regulation

The expression of the genes encoding CPS and KS is subject to complex transcriptional control. While the early steps of the gibberellin biosynthesis pathway, including the reactions catalyzed by CPS and KS, do not appear to be under direct feedback regulation by gibberellin levels, their expression is influenced by various developmental and environmental cues.[10]

In rice, for instance, two distinct ent-CPS genes have been identified: OsCPS1, which is involved in primary metabolism and gibberellin biosynthesis, and OsCPS2, which is involved in the production of defensive phytoalexins and is induced by stressors like UV radiation and pathogen attack.[11][12] This differential regulation highlights the divergence of the ent-kaurene pathway for both primary and specialized metabolism.

Gibberellin Signaling Pathway and Feedback Regulation

While CPS and KS are not directly feedback-regulated, the downstream gibberellin biosynthesis pathway is under tight negative feedback control. High levels of bioactive gibberellins lead to the degradation of DELLA proteins, which are negative regulators of gibberellin signaling. In a low gibberellin state, stable DELLA proteins can indirectly influence the expression of downstream GA biosynthesis genes, such as GA20-oxidase and GA3-oxidase, leading to an increase in their transcription and subsequent production of bioactive gibberellins. Conversely, high gibberellin levels promote the interaction between the GA receptor GID1 and DELLA proteins, leading to the ubiquitination and degradation of DELLA proteins, thus downregulating the expression of these biosynthetic genes.

Experimental Workflow

A typical experimental workflow to characterize a novel CPS or KS enzyme is outlined below.

Conclusion

The ent-kaurene biosynthesis pathway is a fundamental metabolic route for the production of a wide array of bioactive diterpenoids. Understanding the enzymes, their kinetics, and the complex regulatory networks that govern this pathway is crucial for harnessing its potential in drug development and synthetic biology. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore and manipulate this important biosynthetic pathway. Further research into the specific transcription factors that directly regulate CPS and KS gene expression will provide deeper insights into the intricate control of this central metabolic hub.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ent-kaurene oxidase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Probing the Single Key Amino Acid Responsible for the Novel Catalytic Function of ent-Kaurene Oxidase Supported by NADPH-Cytochrome P450 Reductases in Tripterygium wilfordii [frontiersin.org]

- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 10. search.library.ucdavis.edu [search.library.ucdavis.edu]

- 11. DSpace [dr.lib.iastate.edu]

- 12. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Kaurane Diterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane diterpenes, a class of tetracyclic natural products, have garnered significant attention in the scientific community for their diverse and potent biological activities. With over 1300 identified compounds, primarily isolated from plant genera such as Isodon, these molecules present a rich scaffold for the discovery and development of novel therapeutic agents.[1][2] Their complex chemical structures, characterized by a perhydrophenanthrene core fused to a cyclopentane ring, have been the subject of extensive phytochemical and pharmacological research. This technical guide provides an in-depth overview of the core biological activities of kaurane diterpenes, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in their exploration of this promising class of natural compounds.

Anticancer Activity

The anticancer potential of kaurane diterpenes is one of their most extensively studied biological properties.[1][2] A multitude of in vitro and in vivo studies have demonstrated their efficacy against a wide range of cancer types, including leukemia, breast, lung, prostate, and colon cancers.[3] The primary mechanisms underlying their anticancer effects involve the induction of apoptosis, cell cycle arrest, and autophagy.[1][2]

Quantitative Data: Cytotoxicity of Kaurane Diterpenes

The cytotoxic effects of various kaurane diterpenes against different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |

| Oridonin | CCRF-CEM | Leukemia | 1.65 | Not Specified | [4] |

| Oridonin | CEM/ADR5000 | Drug-resistant Leukemia | 8.53 | Not Specified | [4] |

| Oridonin | MDA-MB-231 | Breast Carcinoma | 6.06 | Not Specified | [4] |

| Oridonin | HCT116 (p53+/+) | Colon Carcinoma | 18.0 | Not Specified | [4] |

| Oridonin | HepG2 | Liver Carcinoma | 25.7 | Not Specified | [4] |

| Ponicidin | HeLa | Cervical Carcinoma | 23.1 | 24 | [4] |

| Ponicidin | A549 | Lung Carcinoma | 38.0 | 24 | [4] |

| Ponicidin | A549 | Lung Carcinoma | 15.0 | 72 | [4] |

| Longikaurin A | SMMC-7721 | Hepatoma | Not Specified | Not Specified | [3] |

| Weisiensin B | HepG2 | Hepatoma | 3.24 | 48 | [4] |

| Weisiensin B | SGC-7901 | Gastric Cancer | 4.34 | 48 | [4] |

| Rabdoternin B | SW480 | Colon Cancer | 23.2 | 48 | [4] |

| Maoecrystal I | HT-29 | Colon Cancer | 11.4 | 48 | [4] |

| 11β-hydroxy-ent-16-kaurene-15-one | HepG2 | Hepatocellular carcinoma | Not specified | Not specified | [5] |

| 7-Epi-candicandiol | A2780 | Ovarian Cancer | 9.0 µg/mL | Not Specified | [6] |

| 7-Epi-candicandiol | COL-2 | Colon Cancer | 11.8 µg/mL | Not Specified | [6] |

| Atractyligenin Derivative 24 | HCT116 | Colon Cancer | 5.35 | 24 | [3] |

| Atractyligenin Derivative 25 | HCT116 | Colon Cancer | 5.50 | 24 | [3] |

Signaling Pathways in Anticancer Activity

Kaurane diterpenes, particularly the well-studied compound Oridonin, exert their anticancer effects by modulating several key signaling pathways that regulate cell survival and death.

Oridonin is a potent inducer of apoptosis in various cancer cells.[7][8] It triggers the intrinsic mitochondrial pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.[7][8] Furthermore, Oridonin has been shown to activate the JNK signaling pathway, which can also contribute to caspase-dependent apoptosis.[1]

Caption: Apoptosis induction by kaurane diterpenes.

In addition to apoptosis, Oridonin can induce autophagy-mediated cell death in cancer cells, such as in pancreatic cancer.[9] This is often achieved through the inhibition of the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth and survival. By suppressing this pathway, Oridonin promotes the formation of autophagosomes, leading to the degradation of cellular components and ultimately cell death. Concurrently, activation of the JNK pathway can also contribute to the induction of autophagy.[9]

Caption: Autophagy induction by kaurane diterpenes.

Anti-inflammatory Activity

Kaurane diterpenes exhibit significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[10][11] This activity is largely attributed to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[10][12]

Quantitative Data: Inhibition of Nitric Oxide Production

| Compound | Cell Line | Inhibitory Concentration | Reference |

| Kamebacetal A | RAW 264.7 | Comparable to other tested kauranes | [10] |

| Kamebakaurin | RAW 264.7 | Comparable to other tested kauranes | [10] |

| Excisanin A | RAW 264.7 | Comparable to other tested kauranes | [10] |

| ent-kaur-15-en-17-al-18-oic acid | RAW 264.7 | Effective inhibition of LPS-induced NO | [12] |

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of kaurane diterpenes are mediated through the inhibition of the NF-κB pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus.[13][14] In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the production of NO and PGE2. Kaurane diterpenes can inhibit the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[12]

Caption: Anti-inflammatory mechanism of kaurane diterpenes via NF-κB inhibition.

Antimicrobial Activity

Several kaurane diterpenes have demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi. Their antimicrobial potential makes them interesting candidates for the development of new anti-infective agents, particularly in the face of rising antibiotic resistance.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Sigesbeckin A | Staphylococcus aureus (MRSA) | 64 | [15] |

| 18-hydroxy-kauran-16-ent-19-oic acid | Staphylococcus aureus (MRSA) | 64 | [7] |

| Sigesbeckin A | Enterococcus faecalis (VRE) | 64 | [15] |

| 18-hydroxy-kauran-16-ent-19-oic acid | Enterococcus faecalis (VRE) | 64 | [7] |

| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sobrinus | 10 | [16] |

| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus mutans | 10 | [16] |

| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus mitis | 10 | [16] |

| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sanguinis | 10 | [16] |

| ent-kaur-16(17)-en-19-oic acid (KA) | Lactobacillus casei | 10 | [16] |

| Wedelienal | Staphylococcus aureus | 19.35 (MIC50) | [17] |

| 4-epi-wedelienal | Staphylococcus aureus | 18.31 (MIC50) | [17] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][18]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[19]

-

Compound Treatment: Treat the cells with various concentrations of the kaurane diterpene for the desired incubation period (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: After incubation, remove the treatment medium and add 20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well. Incubate for 1.5 to 4 hours at 37°C.[6][19]

-

Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6][19]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[6][19]

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Caption: Experimental workflow for the MTT assay.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[20][21][22][23]

-

Cell Culture and Treatment: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the kaurane diterpene for a specified time, followed by stimulation with an inflammatory agent like LPS (lipopolysaccharide).

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 100-150 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[20]

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.[20][21]

-

Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[20][23]

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][24][25][26][27]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL).[27]

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the kaurane diterpene in a suitable broth medium (e.g., Mueller-Hinton broth).[27]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[25]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

Kaurane diterpenes represent a vast and structurally diverse family of natural products with significant therapeutic potential. Their well-documented anticancer, anti-inflammatory, and antimicrobial activities, coupled with their diverse mechanisms of action, make them compelling lead compounds for drug discovery and development. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research into this promising class of molecules. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial in harnessing the full therapeutic potential of kaurane diterpenes for the benefit of human health.

References

- 1. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kaurane diterpenes from Isodon japonicus inhibit nitric oxide and prostaglandin E2 production and NF-kappaB activation in LPS-stimulated macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The anti-inflammatory effect of ent-kaur-15-en-17-al-18-oic acid on lipopolysaccharide-stimulated RAW264.7 cells associated with NF-κB and P38/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lupinepublishers.com [lupinepublishers.com]

- 14. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway [mdpi.com]

- 15. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. Nitric Oxide Griess Assay [bio-protocol.org]

- 21. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. pubcompare.ai [pubcompare.ai]

- 25. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 26. protocols.io [protocols.io]

- 27. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Total Synthesis of Kaurenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurenoic acid, a tetracyclic diterpenoid, stands as a significant natural product due to its intriguing molecular architecture and its role as a key intermediate in the biosynthesis of gibberellins, a class of plant hormones.[1] Its derivatives have garnered considerable attention from the scientific community for their diverse and promising biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[2] The complex, rigid framework of kaurenoic acid, featuring a bicyclo[3.2.1]octane core, presents a formidable challenge for synthetic chemists and has inspired the development of elegant and innovative synthetic strategies. This technical guide provides a comprehensive overview of the total synthesis of kaurenoic acid, with a focus on key strategic approaches, detailed experimental protocols, and a comparative analysis of quantitative data.

Retrosynthetic Analysis and Strategic Considerations

The core challenge in the total synthesis of kaurenoic acid lies in the stereocontrolled construction of its intricate tetracyclic skeleton. Two main strategic approaches have emerged over the years: racemic and enantioselective syntheses.

1. Racemic Synthesis: Early approaches, exemplified by the seminal work of Mori and Matsui, focused on the construction of the racemic form of kaurenoic acid. These strategies often involve a convergent approach, where key fragments of the molecule are synthesized separately and then coupled, followed by a series of cyclization reactions to assemble the tetracyclic core.

2. Enantioselective Synthesis: More contemporary strategies aim to produce a single enantiomer of kaurenoic acid, which is crucial for pharmacological applications. These approaches often employ chiral starting materials, asymmetric catalysis, or chiral auxiliaries to induce stereoselectivity throughout the synthetic sequence. A notable modern strategy involves the early construction of a chiral building block containing key stereocenters, which is then elaborated to the final natural product.

A general retrosynthetic analysis of kaurenoic acid reveals the following key disconnections:

Caption: General Retrosynthetic Strategy for Kaurenoic Acid.

Racemic Total Synthesis: The Mori Approach (1972)

A landmark in the field, the total synthesis of (±)-kaurenoic acid by Mori and Matsui, published in 1972, established a foundational route to this complex molecule. The strategy hinges on the construction of a key tricyclic intermediate, which then undergoes a pivotal intramolecular cyclization to forge the challenging bicyclo[3.2.1]octane system of the C/D rings.

Key Stages of the Mori Synthesis:

-

Construction of the A/B Ring System: The synthesis commences with the formation of a functionalized decalin system, which constitutes the A and B rings of the kaurenoic acid framework.

-

Annulation of the C Ring: A Robinson annulation sequence is employed to append the C ring onto the existing A/B ring system, leading to a tricyclic ketone intermediate.

-

Formation of the D Ring and the Bicyclo[3.2.1]octane Core: This crucial step involves an intramolecular aldol condensation of a diketone precursor, which is cleverly designed to favor the formation of the bridged bicyclic system.

-

Final Functional Group Manipulations: The synthesis is completed through a series of transformations to introduce the exocyclic methylene group and the carboxylic acid moiety at the C-4 position.

The logical workflow of this synthesis can be visualized as follows:

References

A Comprehensive Technical Guide to the Anti-inflammatory Properties of Kaurenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of kaurenoic acid, a naturally occurring diterpenoid. Kaurenoic acid has demonstrated significant potential as an anti-inflammatory agent through various mechanisms of action. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanisms of Anti-inflammatory Action

Kaurenoic acid exerts its anti-inflammatory effects through a multi-targeted approach, influencing key signaling pathways and mediators involved in the inflammatory cascade. Its primary mechanisms include the inhibition of the NF-κB pathway, modulation of pro-inflammatory enzymes and cytokines, and activation of the nitric oxide (NO)-cGMP signaling pathway.

One of the central mechanisms of kaurenoic acid's anti-inflammatory activity is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Kaurenoic acid has been shown to inhibit the activation and nuclear translocation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This inhibition leads to a downstream reduction in the expression of iNOS and COX-2, thereby decreasing the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation.[2][4]

Furthermore, kaurenoic acid directly impacts the production of pro-inflammatory cytokines. Studies have demonstrated its ability to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various inflammatory models.[4][5][6][7] This reduction in cytokine production contributes significantly to its overall anti-inflammatory effect.

Interestingly, kaurenoic acid also exhibits analgesic properties through the activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway.[3][5][8] This pathway is involved in the modulation of nociceptive signals. Additionally, kaurenoic acid has been identified as a novel activator of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with known anti-inflammatory functions.[4][7]

References

- 1. Kaurenic acid: An in vivo experimental study of its anti-inflammatory and antipyretic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of kaurenoic acid from Aralia continentalis on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kaurenoic Acid Reduces Ongoing Chronic Constriction Injury-Induced Neuropathic Pain: Nitric Oxide Silencing of Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kaurenoic acid nanocarriers regulates cytokine production and inhibit breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Anticancer Effects of Kaurenoic Acid in Overcoming Radioresistance in Breast Cancer Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kaurenoic Acid Reduces Ongoing Chronic Constriction Injury-Induced Neuropathic Pain: Nitric Oxide Silencing of Dorsal Root Ganglia Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Siegeskaurolic Acid: A Technical Whitepaper for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Siegeskaurolic acid, a kaurane-type diterpenoid isolated from Siegesbeckia pubescens, has emerged as a promising natural product with significant pharmacological potential, particularly in the realm of anti-inflammatory and antinociceptive activities. This technical whitepaper provides a comprehensive overview of the current state of knowledge on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound. While current research has illuminated its potent anti-inflammatory effects through the modulation of the NF-κB signaling pathway, further investigation into its broader pharmacological activities and safety profile is warranted.

Introduction

Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. Diterpenoids, a class of secondary metabolites, are of particular interest due to their diverse and potent biological activities. This compound, chemically identified as ent-16αH,17-hydroxy-kauran-19-oic acid, is a kaurane diterpenoid that has been isolated from the roots of Siegesbeckia pubescens.[1] Traditionally, extracts of this plant have been used in folk medicine for their anti-inflammatory properties. Modern scientific investigation has begun to validate these traditional uses, identifying this compound as a key active constituent. This whitepaper will delve into the technical details of its known pharmacological effects, the experimental protocols used to elucidate them, and the underlying molecular mechanisms.

Anti-inflammatory and Antinociceptive Potential

The primary pharmacological activities of this compound reported in the literature are its anti-inflammatory and antinociceptive effects. These activities have been demonstrated in both in vitro and in vivo models.

In Vitro Anti-inflammatory Activity

In vitro studies using the murine macrophage cell line RAW 264.7 have been instrumental in elucidating the anti-inflammatory mechanism of this compound. When stimulated with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing various pro-inflammatory mediators.

This compound has been shown to significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 macrophages.[1] This inhibition of inflammatory mediators is consistent with a dose-dependent effect. However, specific IC50 values for the inhibition of NO, PGE2, and TNF-α by this compound are not yet available in the published literature.

The reduction in NO and PGE2 production is attributed to the ability of this compound to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[1]

In Vivo Anti-inflammatory and Antinociceptive Efficacy

The anti-inflammatory and pain-relieving effects of this compound have been confirmed in rodent models. Oral administration of this compound has demonstrated significant efficacy in preclinical models of inflammation and pain.

| Animal Model | Species | Dose (p.o.) | Effect | Reference |

| Carrageenan-induced paw edema | Rat | 20 and 30 mg/kg/day | Anti-inflammatory | [1] |

| Acetic acid-induced abdominal constriction | Mouse | 20 and 30 mg/kg/day | Antinociceptive | [1] |

| Hot plate test | Mouse | 20 and 30 mg/kg/day | Antinociceptive | [1] |

Mechanism of Action: The NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including iNOS, COX-2, and TNF-α.

In LPS-stimulated macrophages, this compound prevents the degradation of the inhibitor of κB (IκB), which in turn blocks the nuclear translocation of the active NF-κB subunits, p65 and p50.[1] This sequestration of NF-κB in the cytoplasm prevents it from binding to the promoter regions of its target genes, thereby downregulating the expression of pro-inflammatory mediators.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Siegeskaurolic Acid from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Siegeskaurolic acid, a kaurane-type diterpenoid, is a bioactive compound predominantly isolated from plants of the Siegesbeckia genus, such as Siegesbeckia pubescens and Siegesbeckia glabrescens.[1][2][3] This natural product has garnered significant interest within the scientific community due to its potent anti-inflammatory and antinociceptive properties.[1] Mechanistic studies have revealed that this compound exerts its anti-inflammatory effects by inhibiting the production of key inflammatory mediators like nitric oxide (NO), prostaglandin E (PGE), and tumor necrosis factor-alpha (TNF-α).[1][4] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression via the inactivation of the nuclear factor-kappaB (NF-κB) signaling pathway.[1] These pharmacological activities make this compound a promising candidate for the development of new therapeutic agents for inflammatory diseases.

This document provides a comprehensive overview of the extraction and purification protocols for this compound from plant material, tailored for researchers in natural product chemistry and drug discovery.

Data Presentation: Quantitative Extraction Parameters

The following table summarizes quantitative data from various studies on the extraction of compounds from Siegesbeckia species, providing a comparative overview of different methodologies.

| Plant Material | Part Used | Extraction Solvent | Solvent-to-Sample Ratio (v/w) | Extraction Method | Duration | Yield/Purity | Reference |

| Siegesbeckia glabrescens | Dried Herbs | 100% Ethanol | Not Specified | Sonication | 3 x 2 hours | Not Specified | [2] |

| Siegesbeckia glabrescens | Herbs | 50% Ethanol | 10:1 | Reflux Extraction | 2 x 1 hour | Not Specified | [3] |

| Siegesbeckia orientalis L. | Dried Powder | 95% Ethanol | 5:1 | Stirring at Room Temp | 3 x 24 hours | 5.3% (crude extract) | [5] |

| Siegesbeckia pubescens | Roots | Chloroform | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

Experimental Protocols: Detailed Methodology

This section outlines a detailed, generalized protocol for the extraction and isolation of this compound from Siegesbeckia plant material, based on commonly employed techniques.[1][6]

1. Plant Material Preparation:

-

Source: Obtain the roots or aerial parts of Siegesbeckia pubescens or Siegesbeckia glabrescens.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Solvent Extraction:

-

Solvent Selection: Chloroform or ethanol are commonly used solvents for the initial extraction.

-

Procedure (Ethanol Extraction):

-

Weigh the powdered plant material (e.g., 1 kg).

-

Macerate or reflux the powder with an appropriate volume of 95% ethanol (e.g., 5 L) at room temperature or under gentle heat for 24 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

3. Fractionation of the Crude Extract:

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The chloroform fraction is often enriched with diterpenoids like this compound.[1]

-

Concentrate each fraction using a rotary evaporator.

-

4. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

The chloroform fraction is subjected to silica gel column chromatography.[1]

-

Prepare a silica gel (e.g., 70-230 mesh) column packed in a suitable non-polar solvent like n-hexane.

-

Load the concentrated chloroform fraction onto the column.

-

Elute the column with a gradient of increasing polarity, for instance, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate, 100:0 to 0:100).

-

Collect fractions of a specific volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

-

Octadecyl Silane (ODS) Column Chromatography:

-

Further purify the fractions containing this compound using ODS (C18) reverse-phase column chromatography.[1]

-

Pack the ODS column in a polar solvent system, such as methanol-water.

-

Load the semi-purified fraction onto the column.

-

Elute with a gradient of decreasing polarity, for example, by increasing the methanol concentration in water (e.g., 50% to 100% methanol).

-

Collect and monitor fractions as described above.

-

5. Crystallization and Characterization:

-

Crystallization: The purified fractions containing this compound can be concentrated and crystallized from a suitable solvent system (e.g., methanol/water) to obtain pure crystals.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.[2]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram

Caption: Anti-inflammatory mechanism of this compound via NF-κB inhibition.

References

- 1. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant Compounds, Kirenol and Methyl ent-16α, 17-dihydroxy-kauran-19-oate Bioactivity-Guided Isolated from Siegesbeckia glabrescens Attenuates MITF-Mediated Melanogenesis via Inhibition of Intracellular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activities of Sigesbeckia glabrescens Makino: combined in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Chemical constituents from traditional Chinese medicine Siegesbeckia pubescens] - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method for kaurenoic acid quantification

An increasing interest in the pharmacological properties of kaurenoic acid, a diterpenoid found in various medicinal plants, has necessitated the development of robust and reliable analytical methods for its quantification.[1] This compound has demonstrated a range of biological activities, including anti-inflammatory, anticonvulsant, antibacterial, and antitumor effects.[1] Accurate determination of kaurenoic acid in different matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and drug development.

This application note details validated High-Performance Liquid Chromatography (HPLC) methods coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection for the quantification of kaurenoic acid. The protocols provided are intended for researchers, scientists, and drug development professionals.

Methodologies Overview

Three distinct methods are presented to suit various laboratory capabilities and analytical requirements:

-

Isocratic RP-HPLC with UV Detection: A straightforward and robust method ideal for routine quality control of plant extracts where kaurenoic acid concentrations are relatively high.[2][3]

-

Gradient RP-HPLC with UV Detection: A stability-indicating method suitable for analyzing kaurenoic acid in the presence of potential degradation products.[4]

-

UHPLC-MS/MS: A highly sensitive and selective method for quantifying low concentrations of kaurenoic acid in complex matrices like plasma, making it ideal for pharmacokinetic studies.[1]

Data Presentation

The performance and operational parameters of the described methods are summarized in the tables below for easy comparison.

Table 1: Summary of Chromatographic Conditions

| Parameter | Method 1: Isocratic HPLC-UV | Method 2: Gradient HPLC-UV | Method 3: UHPLC-MS/MS |

| Column | ODS C18 (150 x 4.0 mm, 5 µm)[2][3] | Luna Phenomenex C18 (250 x 4.6 mm, 5 µm)[4] | HSS T3 (2.1 x 50 mm, 1.8 µm)[1] |

| Mobile Phase | Acetonitrile:Water (60:40, v/v)[2][3] | A: AcetonitrileB: Water (pH 3.0 with H₃PO₄)[4] | A: Acetonitrile with 0.1% Formic AcidB: Water with 0.1% Formic Acid[1] |

| Elution Mode | Isocratic[2][3] | Gradient[4] | Gradient[1] |

| Flow Rate | 1.0 mL/min[2][3] | 1.0 mL/min[4] | Not Specified, typical for UHPLC is 0.3-0.5 mL/min[5] |

| Column Temp. | 35 °C[2][3] | 35 °C[4] | 35 °C[5] |

| Detection | UV at 220 nm[2][3] | UV at 210 nm[4] | ESI- in MRM mode[1] |

| MS Transition | N/A | N/A | m/z 301.2 → 301.2[1] |

Table 2: Summary of Method Validation Parameters

| Parameter | Method 1: Isocratic HPLC-UV | Method 2: Gradient HPLC-UV | Method 3: UHPLC-MS/MS |

| Linearity Range | Not explicitly defined, r² > 0.9998[2] | 4.5 - 30.0 µg/mL[4] | 5 - 100 ng/mL (r² = 0.990)[1] |

| LOD | Not Specified | Not Specified | Not Specified |

| LOQ | 1.25 µg (on column)[2] | 1.13 µg/mL[4] | 5 ng/mL[1] |

| Precision (RSD%) | Repeatability: 1.34%[2] | Intra-day: < 2.0%Inter-day: < 8.0%[4] | Intra- & Inter-day: 3.0% - 11.4%[1] |

| Recovery (%) | 83.0% - 101.0%[2] | 99.0%[4] | Within acceptable limits[1] |

| Matrix | Plant Material (Aerial parts)[2] | Plant Extract (Spray dried)[4] | Rat Plasma[1] |

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Protocol 1: Sample Preparation from Plant Material

This protocol is adapted for the extraction of kaurenoic acid from dried plant matter, suitable for analysis by HPLC-UV.[2][3]

-

Weighing: Accurately weigh 400 mg of powdered and dried plant material into a suitable vessel.

-

Extraction: Add 30 mL of hexane and sonicate for 40 minutes at room temperature.

-

Evaporation: Remove the hexane from the extract using a rotary evaporator at 40 °C.

-

Reconstitution: Dissolve the dried residue in 2 mL of acetonitrile.

-

Purification: Filter the solution using a C18 solid-phase extraction (SPE) cartridge, previously conditioned with 2 mL of acetonitrile.

-

Final Filtration: Centrifuge the filtered solution at 10,000 rpm for 5 minutes. Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.

Caption: Workflow for kaurenoic acid extraction from plant material.

Protocol 2: Sample Preparation from Plasma

This protocol describes a protein precipitation method for extracting kaurenoic acid from plasma, suitable for UHPLC-MS/MS analysis.[1]

-

Aliquoting: Transfer a known volume of rat plasma (e.g., 50 µL) into a microcentrifuge tube.

-

Protein Precipitation: Add acetonitrile (typically in a 3:1 ratio to the plasma volume) to precipitate plasma proteins. If using an internal standard (e.g., Rhein), it should be added at this stage.

-

Vortexing: Vortex mix the sample thoroughly for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes at 4 °C.

-

Collection: Carefully collect the supernatant and transfer it to a clean tube or an HPLC vial for analysis.

Protocol 3: Chromatographic Analysis

This protocol outlines the general steps for setting up and running the HPLC or UHPLC system.

-

System Preparation: Prepare the mobile phase(s) as specified in Table 1. Ensure all solvents are of HPLC grade and are properly degassed by sonication or vacuum filtration.[2][3][6]

-

Equilibration: Purge the pump lines with the mobile phase and equilibrate the column at the specified flow rate and temperature until a stable baseline is achieved.

-

Standard Preparation: Prepare a series of calibration standards of kaurenoic acid in a suitable solvent (e.g., acetonitrile) at concentrations spanning the expected range of the samples.[2][3]

-

Injection: Inject a fixed volume of the prepared standards and samples onto the column. For HPLC-UV, an injection volume of 10-20 µL is common.

-

Data Acquisition: Acquire the chromatograms and integrate the peak area corresponding to kaurenoic acid.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of kaurenoic acid in the samples by interpolating their peak areas from the calibration curve.

Caption: Generalized workflow of an HPLC/UHPLC system for analysis.

References

- 1. Determination of kaurenoic acid in rat plasma using UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a stability indicative HPLC-PDA method for kaurenoic acid in spray dried extracts of Sphagneticola trilobata (L.) Pruski, Asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Kaurenoic Acid in Acanthopanax trifoliatus by Ultra-High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaguru.co [pharmaguru.co]

Application Notes and Protocols: Synthesis and Biological Evaluation of Novel Kaurenoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel kaurenoic acid derivatives and their potential therapeutic applications. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Kaurenoic acid (KA), a naturally occurring diterpenoid, has garnered significant interest in the scientific community due to its diverse range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and analgesic properties.[1][2][3][4] However, the therapeutic potential of kaurenoic acid is sometimes limited by factors such as low solubility and off-target effects.[3][5] To address these limitations and enhance its pharmacological profile, researchers have focused on the synthesis of novel derivatives. These modifications aim to improve potency, selectivity, and pharmacokinetic properties. This document outlines synthetic strategies for creating novel kaurenoic acid derivatives and protocols for evaluating their biological activities.

Data Presentation: Biological Activities of Kaurenoic Acid Derivatives

The following tables summarize the quantitative data on the biological activities of various kaurenoic acid derivatives.

Table 1: Anticancer Activity of Kaurenoic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 14 (Urea-containing) | HCT116 (Colorectal) | Not specified, but highest activity | [6] |

| SW480 (Colorectal) | Not specified, but highest activity | [6] | |

| SW620 (Colorectal) | Not specified, but highest activity | [6] | |

| Caco-2 (Colorectal) | Not specified, but highest activity | [6] | |

| A375 (Melanoma) | Not specified, but highest activity | [6] | |

| MiaPaca-2 (Pancreatic) | Not specified, but highest activity | [6] | |

| Compound 24 (Di-oxidated amide) | HCT116 (Colorectal) | 5.35 | [7] |

| Compound 25 (Di-oxidated amide) | HCT116 (Colorectal) | 5.50 | [7] |

| α,β-unsaturated ketone derivatives | SW620 (Colon) | Significant inhibitory activity | [8] |

| Compound 17 (Carbamate at C-20) | SW480 (Colorectal) | 6.3 | [9] |

Table 2: Anti-inflammatory and Analgesic Activity of Kaurenoic Acid and Derivatives

| Compound | Model | Effect | Reference |

| Kaurenoic Acid | Carrageenan-induced paw edema | ED50 = 83.37 ± 0.29 mg/kg | [4] |

| Kaurenoic Acid | Acetic acid-induced colitis | Anti-inflammatory effect | [4] |

| Kaurenoic Acid Sodium Salt (KNa) | IL-6 and IL-8 inhibition | Similar to betamethasone | [1][5] |

| Kaurenoic Acid | Chronic constriction injury (neuropathic pain) | Inhibited mechanical hyperalgesia | [10][11] |

| Kaurenoic Acid | Formalin test (nociception) | Decreased paw licking time by 38% (early phase) and 69% (late phase) | [12] |

Table 3: Trypanocidal Activity of Kaurenoic Acid Derivatives

| Compound | Activity | Lytic Effect on Erythrocytes | Reference |

| Oxime derivative at C-16 | Enhanced trypanocidal activity | Reduced | [13] |

| N-pyrrolidinylmethyl derivative at C-19 | Similar trypanocidal activity to KA | Reduced | [13] |

| Methyl ent-16Z-oxime-17-norkauran-19-oate | More active than kaurenoic acid | Slight lysis | [3][14] |

| Ent-kaur-16-en-19-pyrrolidinamonium chloride | Similar activity to kaurenoic acid | No lysis | [3] |

Experimental Protocols

Protocol 1: General Synthesis of Kaurenoic Acid Amide Derivatives[3]

This protocol describes the synthesis of amide derivatives at the C-19 carboxyl group of kaurenoic acid.

-

Acid Chloride Formation:

-

Heat a mixture of triphenylphosphine (30.0 mmol) in carbon tetrachloride (50.0 mL) under reflux for 5 hours under a nitrogen atmosphere.

-

Cool the solution and add kaurenoic acid (3.0 mmol) in carbon tetrachloride.

-

Heat the reaction mixture under reflux for 30 minutes.

-

-

Amidation:

-

Cool the reaction mixture and add the desired amine (e.g., pyrrolidine).

-

Stir the reaction at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Protocol 2: Synthesis of Oxidized ent-Kaurane Derivatives[2][15]

This protocol details the oxidation of methyl ent-17-hydroxykauran-19-oate.

-

Starting Material Preparation:

-

Esterify kaurenoic acid with diazomethane to obtain the methyl ester.

-

Reduce the methyl ester to obtain methyl ent-17-hydroxykauran-19-oate (6).

-

-

Oxidation:

-

To a solution of methyl ent-17-hydroxykauran-19-oate (6) in dichloromethane, add pyridinium dichromate (PDC).

-

Stir the reaction mixture at room temperature for the time required to complete the reaction (monitored by TLC).

-

-

Product Isolation and Purification:

-

Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with dichloromethane.

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the resulting residue by flash column chromatography to yield the oxidized derivatives.

-

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)[8]

This protocol is for assessing the cytotoxic activity of the synthesized derivatives against cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the kaurenoic acid derivatives for 48 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Kaurenoic acid and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, pain, and cancer.

Kaurenoic acid exhibits analgesic effects by activating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG)/ATP-sensitive potassium channel signaling pathway.[10][11] This leads to the silencing of nociceptive signaling.

In breast cancer cells, kaurenoic acid acts as a novel activator of PPARγ, leading to the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress via the PERK-ATF4-CHOP axis, ultimately inducing apoptosis.[15]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of novel kaurenoic acid derivatives.

Conclusion

The synthesis of novel kaurenoic acid derivatives presents a promising avenue for the development of new therapeutic agents with enhanced efficacy and safety profiles. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery to further explore the potential of this versatile natural product scaffold.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Kaurenic acid: An in vivo experimental study of its anti-inflammatory and antipyretic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Pharmacological Potential of Kaurenoic Acid Produced via Synthetic Biology | bioRxiv [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Kaurenoic Acid Reduces Ongoing Chronic Constriction Injury-Induced Neuropathic Pain: Nitric Oxide Silencing of Dorsal Root Ganglia Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kaurenoic Acid Reduces Ongoing Chronic Constriction Injury-Induced Neuropathic Pain: Nitric Oxide Silencing of Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antinociceptive Effect of Hinokinin and Kaurenoic Acid Isolated from Aristolochia odoratissima L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Derivatives of Kaurenoic Acid [scite.ai]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for Kaurenoic Acid in Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of kaurenoic acid, a naturally occurring diterpenoid, in antibacterial susceptibility testing. This document includes detailed protocols for common testing methodologies, a summary of its antibacterial activity, and an exploration of its putative mechanisms of action.

Introduction

Kaurenoic acid (ent-kaur-16-en-19-oic acid) is a phytochemical that has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its potential as a lead compound in the development of new antimicrobial agents necessitates standardized methods for evaluating its efficacy. These notes are intended to guide researchers in the setup and execution of antibacterial susceptibility tests using kaurenoic acid.

Data Presentation: Antibacterial Activity of Kaurenoic Acid

The antibacterial efficacy of kaurenoic acid is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible in-vitro growth of bacteria.[3] The following tables summarize reported MIC values for kaurenoic acid against a range of bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of Kaurenoic Acid against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 125 | [4] |

| Staphylococcus aureus (MRSA) | - | 34.7 | 4 |

| Staphylococcus epidermidis | - | 250 | [4] |

| Bacillus subtilis | - | 30 | 6 |

| Enterococcus faecalis | - | 12.5 - 25 | 4 |

| Streptococcus mutans | - | 10 | 16 |

| Streptococcus salivarius | - | 100 | 16 |

| Porphyromonas gingivalis | ATCC 33277 | - |

Table 2: Minimum Inhibitory Concentration (MIC) of Kaurenoic Acid against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | - | 40 | 6 |

Note: Kaurenoic acid generally exhibits lower activity against Gram-negative bacteria, which is attributed to the presence of their outer membrane acting as a permeability barrier.

Experimental Protocols

The following are detailed protocols for two common methods used to assess the antibacterial susceptibility of kaurenoic acid.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of kaurenoic acid in a liquid medium.

Materials:

-

Kaurenoic acid

-

Appropriate solvent for kaurenoic acid (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Bacterial culture in logarithmic growth phase

-

Sterile pipette tips and multichannel pipette

-

Incubator (37°C)

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Kaurenoic Acid Stock Solution: Dissolve kaurenoic acid in a suitable solvent to a known concentration (e.g., 10 mg/mL).

-

Serial Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add a specific volume of the kaurenoic acid stock solution to the first well of each row to achieve the highest desired concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

-

-

Inoculum Preparation:

-

Culture the test bacterium in MHB overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well containing the serially diluted kaurenoic acid.

-

Controls:

-

Positive Control (Growth Control): A well containing 100 µL of MHB and 100 µL of the bacterial inoculum.

-

Negative Control (Sterility Control): A well containing 200 µL of uninoculated MHB.

-

Solvent Control: A well containing the highest concentration of the solvent used to dissolve kaurenoic acid and the bacterial inoculum.

-

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading the Results:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of kaurenoic acid at which no visible bacterial growth is observed.

-

Alternatively, the results can be read using a microplate reader by measuring the optical density (OD) at 600 nm.

-

Protocol 2: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of kaurenoic acid.

Materials:

-

Kaurenoic acid

-

Appropriate solvent for kaurenoic acid

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial culture in logarithmic growth phase

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip (to create wells)

-

Sterile micropipette and tips

-

Incubator (37°C)

-

Calipers or a ruler

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Evenly swab the entire surface of an MHA plate in three different directions to ensure a uniform lawn of bacteria.

-

-

Well Creation:

-

Allow the inoculated plate to dry for a few minutes.

-

Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.

-

-

Application of Kaurenoic Acid:

-

Prepare different concentrations of kaurenoic acid in a suitable solvent.

-

Carefully add a fixed volume (e.g., 50-100 µL) of each kaurenoic acid solution into separate wells.

-

-

Controls:

-

Positive Control: A well containing a known antibiotic.

-

Negative Control: A well containing only the solvent used to dissolve the kaurenoic acid.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).

-

A larger zone of inhibition indicates greater antibacterial activity.

-

Mandatory Visualizations

Proposed Mechanism of Action of Kaurenoic Acid

The precise signaling pathway of kaurenoic acid's antibacterial action is not fully elucidated. However, research suggests a multi-faceted mechanism that includes interference with bacterial metabolism, disruption of the cell membrane, and inhibition of virulence factor expression.

Caption: Proposed mechanisms of antibacterial action of kaurenoic acid.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of kaurenoic acid using the broth microdilution method.

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship: Agar Well Diffusion Assay

This diagram outlines the logical progression of the agar well diffusion assay to assess the antibacterial properties of kaurenoic acid.

Caption: Logical flow of the agar well diffusion assay.

References

- 1. Kaurenoic acid - Wikipedia [en.wikipedia.org]

- 2. Antimicrobial activity of kaurenoic acid derivatives substituted on carbon-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kaurenoic acid and its sodium salt derivative: antibacterial activity against Porphyromonas gingivalis and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of ent-Kaurenoic Acid in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-Kaurenoic acid (KA) is a tetracyclic diterpenoid that serves as a key intermediate in the biosynthesis of gibberellins (GAs), a class of critical phytohormones that regulate various aspects of plant growth.[1][2] Beyond its role in plant biology, ent-kaurenoic acid and its derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4][5] Given its therapeutic potential and its function as a biological precursor, a robust and sensitive analytical method is essential for its accurate quantification in various matrices.

Traditionally, KA has been quantified using gas chromatography-mass spectrometry (GC-MS).[1][6][7] However, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, often with simpler sample preparation.[2] This application note details a validated LC-MS/MS method for the quantitative analysis of ent-kaurenoic acid. A unique characteristic of KA is its lack of fragmentation under negative mode electrospray ionization (ESI), which necessitates a "pseudo" Multiple Reaction Monitoring (MRM) approach for detection.[1][6][7]

Experimental Protocols

This section provides a detailed protocol for the analysis of ent-kaurenoic acid from sample preparation to final LC-MS/MS detection.

2.1 Materials and Reagents

-

ent-Kaurenoic acid (analytical standard)

-

d₂-ent-Kaurenoic acid (internal standard)[1]

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

2.2 Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of ent-kaurenoic acid from a plant tissue matrix and can be adapted for other sample types.[8]

-

Homogenization: Homogenize 1g of lyophilized sample material in a suitable solvent like methanol. Ultrasound-assisted extraction can enhance efficiency.[8]

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet solid debris.

-

Evaporation: Collect the supernatant and evaporate it to dryness under a stream of nitrogen.[9]

-

Reconstitution: Reconstitute the dried extract in a minimal amount of loading buffer (e.g., 5% methanol in water).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

-

Elution: Elute the analyte (ent-kaurenoic acid) with 3 mL of methanol or acetonitrile.

-

Final Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 50 µL of 10% methanol in water containing 10 mM formic acid.[1] The sample is now ready for LC-MS/MS injection.

2.3 LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1][10]

Table 1: Chromatographic Conditions

| Parameter | Value |

|---|---|

| LC System | UPLC System |

| Column | ACQUITY UPLC HSS C18 (2.1 mm × 100 mm, 1.8 µm)[1] |

| Mobile Phase A | Water with 0.1% Formic Acid |